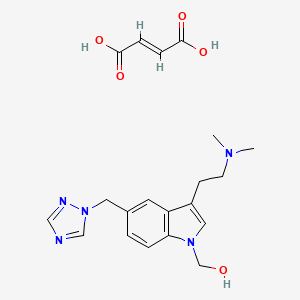

N-Hydroxymethyl Rizatriptan Fumarate

Description

Properties

Molecular Formula |

C20H25N5O5 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]methanol |

InChI |

InChI=1S/C16H21N5O.C4H4O4/c1-19(2)6-5-14-9-20(12-22)16-4-3-13(7-15(14)16)8-21-11-17-10-18-21;5-3(6)1-2-4(7)8/h3-4,7,9-11,22H,5-6,8,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

IVPBRIIBZGSYKW-WLHGVMLRSA-N |

Isomeric SMILES |

CN(C)CCC1=CN(C2=C1C=C(C=C2)CN3C=NC=N3)CO.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC1=CN(C2=C1C=C(C=C2)CN3C=NC=N3)CO.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways

Exploration of Formation Pathways for N-Hydroxymethyl Rizatriptan Fumarate (B1241708)

The emergence of N-Hydroxymethyl Rizatriptan Fumarate is primarily understood through the lens of Rizatriptan's degradation and metabolic processes. These pathways provide insight into the conditions under which this specific derivative can be formed.

Forced degradation studies, which subject a drug substance to stress conditions more severe than accelerated stability testing, are instrumental in identifying potential degradation products and establishing degradation pathways. nih.gov In the case of Rizatriptan, these studies have been performed under various conditions, including hydrolysis and oxidation, as recommended by the International Conference on Harmonization (ICH) guidelines. biomedres.usrepec.orgbiomedres.us

Rizatriptan Benzoate has been shown to degrade under oxidative stress, notably when exposed to hydrogen peroxide (H₂O₂). biomedres.usresearchgate.netjocpr.com While multiple degradation products can form, the N-methyl group on the Rizatriptan molecule represents a potential site for oxidation. Mechanistically, such an oxidative reaction could lead to the formation of an N-hydroxymethyl derivative. Studies have demonstrated that considerable degradation of Rizatriptan occurs under oxidative conditions. researchgate.net For instance, treatment with 3% H₂O₂ resulted in the formation of degradation products. jocpr.com

Hydrolytic degradation has also been thoroughly investigated. Extensive degradation is observed in acidic mediums (e.g., HCl), with milder degradation occurring in alkaline conditions (e.g., NaOH). biomedres.usrepec.orgbiomedres.usresearchgate.net Although the primary acidic degradation product has been identified as 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine, the complex nature of degradation pathways means other minor products could also form under different hydrolytic stresses. biomedres.usbiomedres.us

The following table summarizes the findings from various forced degradation studies on Rizatriptan, indicating the conditions that could potentially lead to the formation of various derivatives, including N-hydroxymethyl species through oxidation.

| Stress Condition | Reagent/Method | Observed Degradation of Rizatriptan | Primary Products Identified | Reference |

|---|---|---|---|---|

| Oxidative | 3.0% Hydrogen Peroxide (H₂O₂) | Considerable degradation; 9.27% recovery of parent drug in one study. | Rizatriptan N-oxide, other polar impurities. | biomedres.usresearchgate.net |

| Acid Hydrolysis | 0.5 N or 2N Hydrochloric Acid (HCl) | Extensive degradation; 48.82% recovery of parent drug in one study. | 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine. | biomedres.usbiomedres.usresearchgate.net |

| Base Hydrolysis | 0.1 N or 2N Sodium Hydroxide (NaOH) | Mild degradation; 13.86% recovery of parent drug in one study. | Polar impurities. | biomedres.usbiomedres.usresearchgate.net |

| Thermal/Photolytic | Heat (60°C), UV Light | Stable; no significant degradation observed. | Not applicable. | biomedres.usresearchgate.net |

The metabolism of Rizatriptan primarily occurs via oxidative deamination by the enzyme monoamine oxidase-A (MAO-A). fda.govdrugbank.com This major pathway leads to the formation of an indole (B1671886) acetic acid metabolite, which is pharmacologically inactive. fda.govdrugbank.com

In addition to this primary route, several minor metabolites have been identified in human studies. These include:

N-monodesmethyl-rizatriptan: A metabolite formed to a minor degree that retains activity similar to the parent compound. fda.govdrugbank.com

Rizatriptan N-oxide: Another minor metabolite. fda.govdrugbank.comnih.gov

6-hydroxy compound: An inactive metabolite. fda.govdrugbank.com

Sulfate (B86663) conjugate of the 6-hydroxy metabolite: Also inactive. fda.govdrugbank.com

Plasma concentrations of N-monodesmethyl-rizatriptan are approximately 14% of the parent compound. fda.govdrugbank.com The formation of N-oxide accounts for a small percentage of the administered dose. nih.gov Based on comprehensive metabolic profiling from available human studies, N-Hydroxymethyl Rizatriptan has not been identified as one of the principal or minor metabolites. drugbank.comnih.govclinpgx.org While enzymatic N-demethylation (leading to N-monodesmethyl-rizatriptan) is known to occur, the formation of a stable N-hydroxymethyl intermediate is not a reported step in the major metabolic pathways of Rizatriptan.

| Metabolic Pathway | Primary Enzyme | Resulting Metabolite | Pharmacological Activity | Reference |

|---|---|---|---|---|

| Oxidative Deamination (Major) | Monoamine Oxidase-A (MAO-A) | Triazolomethyl-indole-3-acetic acid | Inactive | fda.govdrugbank.com |

| N-demethylation (Minor) | Not specified | N-monodesmethyl-rizatriptan | Active (similar to parent) | fda.govdrugbank.com |

| N-oxidation (Minor) | Not specified | Rizatriptan N-oxide | Inactive | fda.govdrugbank.comnih.gov |

| Hydroxylation (Minor) | Not specified | 6-hydroxy-rizatriptan | Inactive | fda.govdrugbank.comnih.gov |

| Conjugation (Minor) | Not specified | 6-hydroxy-rizatriptan sulfate | Inactive | fda.govdrugbank.comnih.gov |

Targeted Chemical Synthesis and Derivatization Strategies

The preparation of specific drug impurities or derivatives like this compound is crucial for their use as analytical standards in quality control and stability studies.

While the scientific literature does not provide a specific, documented synthetic route for this compound, a potential pathway can be inferred from the synthesis of analogous compounds for other triptans. For example, a highly efficient route for the synthesis of N-Hydroxymethyl Sumatriptan has been described. niscpr.res.in

Drawing from this analogy, a plausible synthetic approach for N-Hydroxymethyl Rizatriptan would involve a controlled reaction between Rizatriptan free base and a formaldehyde (B43269) source. The reaction would likely proceed via the nucleophilic attack of the tertiary amine of Rizatriptan on formaldehyde, leading to the formation of the N-hydroxymethyl derivative. The subsequent conversion to the fumarate salt would be achieved by reacting the N-hydroxymethylated free base with fumaric acid in a suitable solvent system to facilitate precipitation of the final salt product.

As no specific synthesis for this compound is published, data on the optimization of its reaction conditions are not available. However, a general strategy for such an optimization can be outlined. The primary goal would be to maximize the yield of the desired N-hydroxymethyl product while minimizing the formation of byproducts, such as dimers or other impurities.

Key parameters for optimization would include:

Molar Ratio of Reactants: The stoichiometry between Rizatriptan and the formaldehyde source would be critical to control the reaction and prevent side reactions.

Solvent System: The choice of solvent would need to ensure the solubility of the reactants while facilitating the desired reaction pathway.

Temperature and Reaction Time: These parameters would be fine-tuned to achieve complete conversion without promoting the degradation of the starting material or the product.

pH Control: Maintaining an appropriate pH could be essential to control the reactivity of the amine and prevent unwanted side reactions.

The purification process, likely involving crystallization or chromatography, would also be a critical step to isolate the this compound in high purity.

Advanced Analytical Characterization and Method Development

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are the cornerstone for the separation and purity assessment of pharmaceutical compounds. For N-Hydroxymethyl Rizatriptan Fumarate (B1241708), techniques such as HPLC and UHPLC are essential for achieving the necessary resolution from Rizatriptan and other process-related impurities.

Development and Validation of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the analysis of Rizatriptan and its related compounds. sphinxsai.com The development of a suitable RP-HPLC method for N-Hydroxymethyl Rizatriptan Fumarate would be based on established methods for the parent drug. These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and impurities. biomedres.usbiomedres.us

Method development typically involves optimizing several key parameters to achieve adequate separation and peak shape. A C18 or C8 column is commonly selected as the stationary phase due to its hydrophobicity, which is suitable for retaining and separating the indole-based structure of Rizatriptan and its derivatives. nih.govpnrjournal.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netijpsr.com The pH of the buffer is a critical parameter that is adjusted to control the ionization state of the analytes and improve chromatographic performance. pnrjournal.com

Validation of the developed method is performed according to the International Council for Harmonisation (ICH) guidelines. ijpar.com This process ensures the method is reliable and suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results to the true value, often determined through recovery studies. pnrjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pnrjournal.com

| Parameter | Method 1 researchgate.net | Method 2 nih.gov | Method 3 ijpsr.com | Method 4 pnrjournal.com |

|---|---|---|---|---|

| Column | WATERS X-TERRA, RP-C18 (250x4.6mm), 3.5µm | Hiper C18 (250 mm × 4.6 mm, 5 µm) | Zorbax SB phenyl (250 × 4.6 mm, 5 µm) | Inertsil C8 (150 × 4.6 mm), 5µm |

| Mobile Phase | Sodium dihydrogen orthophosphate (pH 7.0) : Acetonitrile (85:15 v/v) | Phosphate buffer (pH 3.2) : Methanol (70:30 v/v) | Sodium dihydrogen orthophosphate (pH 3.5) : Acetonitrile (80:20 v/v) | Potassium dihydrogen phosphate (pH 3.0) and Methanol (Gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min |

| Detection (UV) | 227 nm | 225 nm | 255 nm | 225 nm |

| Linearity Range | 64-256 µg/mL | 0.20-20 µg/mL | 5-25 µg/mL | 25-150 µg/mL |

| Retention Time (Rizatriptan) | Not Specified | 5.17 min | 4.32 min | 6.21 min |

Applications of Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. japsonline.com This technology utilizes columns packed with sub-2 µm particles, which results in higher separation efficiency. For the analysis of this compound, UHPLC is particularly advantageous for resolving it from the main Rizatriptan peak and other closely eluting impurities, including potential genotoxic impurities. japsonline.com

The enhanced resolution of UHPLC allows for more accurate purity profiling and quantification of trace-level impurities. The shorter analysis times improve sample throughput, making it a highly efficient technique for quality control environments. A UHPLC method for Rizatriptan and its impurities would typically use a column such as a Waters Acquity BEH C18, which is designed to withstand the high pressures generated by the system while providing excellent peak shape and longevity. japsonline.comjapsonline.com The development and validation principles are similar to those for HPLC but are tailored to the specific capabilities of the UHPLC system. japsonline.com

| Parameter | Condition |

|---|---|

| Instrument | Agilent or Waters UPLC System |

| Column | Waters Acquity BEH C18 (100 x 3.0 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection (UV) | 280 nm |

Considerations for Gas Chromatography (GC) in Volatile Impurity Analysis

The preferred technique for this analysis is Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS). In this method, the API sample is heated in a sealed vial, allowing volatile compounds to partition into the headspace gas. chromatographyonline.com An aliquot of this gas is then injected into the GC system. This sample introduction technique prevents the non-volatile API matrix from contaminating the GC system. A generic HS-GC-MS method can be developed to screen for a wide range of common pharmaceutical solvents. chromatographyonline.com Key considerations for method development include the choice of diluent (e.g., DMSO), incubation temperature and time, column selection (often a polar column for solvent analysis), and the MS parameters for identification and quantification. chromatographyonline.com

Spectroscopic and Spectrometric Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and identification of pharmaceutical compounds. For a novel or uncharacterized impurity like this compound, these methods provide definitive structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For the characterization of this compound, the impurity would first need to be isolated, typically using preparative HPLC. nih.govresearchgate.net Once a pure sample is obtained, a suite of NMR experiments is performed.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of N-Hydroxymethyl Rizatriptan would be expected to show the characteristic signals for the Rizatriptan skeleton, along with a new signal corresponding to the hydroxymethyl (-CH₂OH) group. biomedres.usbiomedres.us The integration of this signal would correspond to two protons, and its chemical shift would be indicative of a methylene (B1212753) group attached to both a nitrogen and a hydroxyl group.

¹³C NMR (Carbon NMR): This provides information on the number and types of carbon atoms in the molecule. A new carbon signal would be expected for the hydroxymethyl group. rsc.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule and confirming the exact location of the hydroxymethyl group on the Rizatriptan structure.

By analyzing the complete set of NMR data, a detailed and unambiguous structural assignment of this compound can be achieved. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Both Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. thermofisher.com They are often used as complementary techniques for chemical identification. thermofisher.com

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each functional group has a characteristic absorption frequency. The FTIR spectrum of Rizatriptan shows characteristic peaks for the N-H stretch of the indole (B1671886) ring, aromatic C-H stretches, C=C stretches of the aromatic rings, and C-N stretches. scholarsresearchlibrary.comresearchgate.net For this compound, the most significant change in the FTIR spectrum would be the appearance of a new, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. biomedscidirect.com This would provide strong evidence for the presence of the hydroxymethyl moiety.

Raman Spectroscopy: This technique involves irradiating a sample with a monochromatic laser and measuring the scattered light. thermofisher.com While FTIR is sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds (like C=C and C-C). This makes it a complementary tool. For this compound, Raman spectroscopy could provide additional confirmatory data on the aromatic ring structures and the carbon skeleton. A key advantage of Raman is its low interference from water, making it suitable for analyzing aqueous solutions. thermofisher.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Relevance to Structure |

|---|---|---|---|

| O-H (Hydroxyl) | Stretch (broad) | 3200-3600 | Key indicator for the hydroxymethyl group (Expected) |

| N-H (Indole) | Stretch | ~3100-3300 | Confirms the presence of the indole ring |

| C-H (Aromatic) | Stretch | ~3000-3100 | Confirms aromatic rings |

| C-H (Aliphatic) | Stretch | 2850-2970 | Corresponds to CH₂ and CH₃ groups in the side chain |

| C=C (Aromatic) | Stretch | ~1450-1600 | Confirms aromatic rings (indole, triazole) |

| N-H (Indole) | Bend | ~1271 | Confirms the presence of the indole ring |

| C-N | Stretch | ~1139 | Corresponds to the amine and triazole linkages |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a straightforward and accessible method for the quantitative analysis of aromatic compounds like this compound. The principle of this technique lies in the molecule's ability to absorb light in the UV-Vis spectrum due to its chromophoric structure, which is inherited from the parent Rizatriptan molecule.

For the parent compound, Rizatriptan Benzoate, studies have identified distinct wavelengths of maximum absorbance (λmax). In 0.1 N HCl, Rizatriptan shows a λmax at 226 nm, while in 0.1N NaOH, absorbance maxima are observed at 227 nm and 281 nm. sphinxsai.comresearchgate.net Another study identified a λmax at 280 nm. globalresearchonline.net The method demonstrates linearity over specific concentration ranges, adhering to the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. sphinxsai.comglobalresearchonline.net The development of a quantitative UV-Vis method for this compound would involve scanning the UV spectrum to determine its specific λmax, followed by the creation of a calibration curve using standards of known concentration to establish linearity.

Table 1: Optical Characteristics and Linearity for Rizatriptan Benzoate by UV-Vis Spectrophotometry Data is based on the parent compound Rizatriptan Benzoate and serves as a reference.

| Parameter | Value | Solvent | Citation |

|---|---|---|---|

| λmax | 226 nm | 0.1 N HCl | researchgate.net |

| 227 nm | 0.1 N NaOH | sphinxsai.com | |

| 281 nm | 0.1 N NaOH | sphinxsai.com | |

| 280 nm | Not Specified | globalresearchonline.net | |

| Linearity Range | 1-5 µg/mL | 0.1 N HCl | researchgate.net |

| 0.5-20 µg/mL (at 227nm) | 0.1 N NaOH | sphinxsai.com | |

| 0.5-80 µg/mL (at 281nm) | 0.1 N NaOH | sphinxsai.com | |

| 0.5-80 µg/mL (at 280nm) | Not Specified | globalresearchonline.net | |

| Correlation Coefficient (r²) | > 0.999 | Not Specified | sphinxsai.comglobalresearchonline.net |

Hyphenated Mass Spectrometry Techniques for Identification and Quantification

Hyphenated mass spectrometry techniques, particularly those coupled with liquid chromatography (LC), are indispensable for the definitive identification and sensitive quantification of this compound. These methods offer high selectivity and sensitivity, making them ideal for analyzing complex mixtures and trace-level impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool used for quantitative analysis. The analyte is first separated from other components by LC and then detected by a tandem mass spectrometer. The mass spectrometer operates in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a resulting characteristic product ion is monitored. For the parent compound Rizatriptan, the precursor-to-product ion transition is typically m/z 270 → 201. nih.govresearchgate.net This transition corresponds to the loss of a triazole moiety from the protonated precursor ion. researchgate.net This technique provides excellent specificity and allows for quantification at very low levels, often in the picogram-per-milliliter (pg/mL) range. sci-hub.se

High-Resolution Mass Spectrometry (HRMS) , such as LC-HRMS and LC-LTQ/Orbitrap, provides highly accurate mass measurements. This capability is crucial for the unambiguous identification of unknown compounds and the characterization of impurities like this compound. HRMS can determine the elemental composition of an ion based on its precise mass, which is invaluable for structure elucidation and confirming the identity of process-related impurities and degradation products. researchgate.net

Table 2: LC-MS/MS Parameters for the Analysis of Rizatriptan Parameters are for the parent compound Rizatriptan and provide a basis for the analysis of its derivatives.

| Parameter | Description | Citation |

|---|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.govresearchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 270 | nih.govresearchgate.net |

| Product Ion | m/z 201 | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL | sci-hub.se |

| 0.05 ng/mL | nih.gov | |

| 0.20 ng/mL | researchgate.net |

Method Validation Parameters and Robustness Assessment

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation as per guidelines from the International Council for Harmonisation (ICH). The validation process for methods analyzing this compound would assess various parameters to ensure the data generated is accurate and precise.

Specificity and Selectivity : The method must be able to unequivocally measure the analyte in the presence of other components, including impurities, degradation products, and matrix components. ijpar.comjapsonline.com

Linearity : This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. For Rizatriptan, linearity has been demonstrated over various ranges, such as 40-70 µg/mL, with correlation coefficients (r²) consistently greater than 0.999. ijpar.comresearchgate.net

Accuracy : Accuracy is determined by measuring the agreement between the value found and the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. For Rizatriptan and its related substances, accuracy is typically expected to be within 98.0% to 102.0%. researchgate.netpnrjournal.com

Precision : This expresses the closeness of agreement among a series of measurements from the same sample. It is evaluated at two levels:

Repeatability (Intra-day precision) : Assesses precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision) : Assesses variations within the laboratory, such as different days or different analysts. For both, the acceptance criterion is typically a Relative Standard Deviation (%RSD) of not more than 2.0%. ijpar.comresearchgate.netpnrjournal.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified. nih.gov The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For an impurity, these limits need to be sufficiently low to ensure it can be controlled at the required level. For a Rizatriptan-related impurity, the LOQ was determined to be 450 ng/mL based on a signal-to-noise ratio of 10. innovareacademics.in

Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpar.com Parameters that are typically varied include the pH of the mobile phase, flow rate, and column temperature. pnrjournal.comnih.govinnovareacademics.in

Table 3: Summary of Method Validation Parameters for Rizatriptan Analysis This table summarizes typical validation results for analytical methods developed for Rizatriptan, applicable to its derivatives.

| Validation Parameter | Typical Result/Acceptance Criteria | Citation |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | ijpar.comresearchgate.netnih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.netpnrjournal.com |

| Precision (%RSD) | ≤ 2.0% | ijpar.comresearchgate.netpnrjournal.com |

| LOD | 0.016 mg/mL | nih.gov |

| LOQ | 0.0528 mg/mL | nih.gov |

| Robustness | System suitability parameters remain within limits after minor changes to flow rate, pH, etc. | ijpar.compnrjournal.cominnovareacademics.in |

Stability Studies and Degradation Kinetics

Forced Degradation Studies (FDS) of N-Hydroxymethyl Rizatriptan Fumarate (B1241708)

Forced degradation studies of N-Hydroxymethyl Rizatriptan Fumarate are designed to accelerate its decomposition, thereby revealing its intrinsic stability and potential degradation pathways.

Hydrolytic Degradation Under Acidic, Basic, and Neutral Conditions

Hydrolytic stability is a critical parameter, as many pharmaceutical dosage forms are aqueous-based or come into contact with water during their shelf-life.

Under acidic conditions, Rizatriptan Benzoate has been shown to be highly susceptible to degradation. biomedres.us One study reported that exposure to 2N HCl at 90°C for 8 hours resulted in significant degradation, with a recovery of only 48.82% of the parent compound. biomedres.usmaastrichtuniversity.nl The primary degradation pathway under acidic stress involves the formation of 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine. biomedres.usmaastrichtuniversity.nl

In basic conditions, the compound exhibits greater stability compared to acidic environments. Mild degradation was observed when Rizatriptan Benzoate was treated with 2N NaOH at 90°C for 8 hours, resulting in a recovery of 13.86%. biomedres.usmaastrichtuniversity.nl

Neutral hydrolytic conditions generally result in minimal degradation, indicating good stability in aqueous solutions at neutral pH.

Oxidative Stress Degradation

Oxidative degradation can occur when the drug substance is exposed to oxidizing agents. Studies on Rizatriptan Benzoate have demonstrated its susceptibility to oxidation.

Exposure to 3% hydrogen peroxide (H₂O₂) for one hour at room temperature led to a noticeable degradation, with a recovery of 9.27% of the initial compound. biomedres.usmaastrichtuniversity.nl The oxidative degradation pathway can be complex, potentially involving the formation of N-oxides or other oxidized species. drugbank.com Kinetic studies on the oxidation of Rizatriptan Benzoate with chloramine-B and chloramine-T in an acidic medium have been conducted to understand the reaction mechanism. globalresearchonline.netresearchgate.netresearchgate.net These studies indicate a fractional order dependence on the concentration of Rizatriptan Benzoate, suggesting a complex reaction mechanism. globalresearchonline.netresearchgate.net

Photolytic Degradation Studies

Photostability is a key consideration for drug substances and products that may be exposed to light during manufacturing, storage, and administration.

Studies on Rizatriptan Benzoate have shown that it is stable under photolytic stress conditions. biomedres.usmaastrichtuniversity.nl This suggests that this compound is also likely to be photostable.

Thermal Degradation Profiles

Thermal stability is essential for determining appropriate storage conditions and for assessing the impact of heat during manufacturing processes.

Rizatriptan Benzoate has been found to be stable under thermal stress conditions. biomedres.usmaastrichtuniversity.nl This indicates a high degree of thermal stability for the core Rizatriptan molecule, which is expected to extend to its N-Hydroxymethyl derivative.

Interactive Data Table: Summary of Forced Degradation Studies on Rizatriptan Benzoate

| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Major Degradation Product(s) | Reference(s) |

| Acidic Hydrolysis | 2N HCl | 8 hours | 90°C | 51.18% | 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine | biomedres.usmaastrichtuniversity.nl |

| Basic Hydrolysis | 2N NaOH | 8 hours | 90°C | 86.14% | Not specified | biomedres.usmaastrichtuniversity.nl |

| Oxidative | 3% H₂O₂ | 1 hour | Room Temp | 90.73% | N-oxide and other oxidized species | biomedres.usmaastrichtuniversity.nldrugbank.com |

| Photolytic | UV/Light | Not specified | Not specified | No degradation | - | biomedres.usmaastrichtuniversity.nl |

| Thermal | Heat | Not specified | Not specified | No degradation | - | biomedres.usmaastrichtuniversity.nl |

Identification and Comprehensive Characterization of Degradation Products

The identification and characterization of degradation products are critical for understanding the degradation pathways and for ensuring the safety of the drug product.

Structural Elucidation of Major and Minor Degradants

The primary degradation product formed under acidic conditions has been identified as 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine. biomedres.usmaastrichtuniversity.nl This was confirmed through techniques such as LC-MS, which showed a mass-to-charge ratio (m/z) of 188 [M+H]⁺, and further characterized by NMR spectroscopy. biomedres.usmaastrichtuniversity.nlbiomedres.us

In the context of Rizatriptan metabolism, which can be indicative of potential degradation pathways, several metabolites have been identified. These include the pharmacologically inactive triazolomethyl-indole-3-acetic acid, formed via oxidative deamination by monoamine oxidase-A (MAO-A). drugbank.com Other minor metabolites are N-monodesmethyl-rizatriptan, the N-oxide, the 6-hydroxy compound, and the sulfate (B86663) conjugate of the 6-hydroxy metabolite. drugbank.com It is plausible that some of these metabolites could also be formed as degradation products under specific stress conditions.

Further research is necessary to isolate and definitively characterize all major and minor degradation products of this compound under various stress conditions to build a complete degradation profile.

Proposed Degradation Pathways and Reaction Mechanisms

There is no information available in the public domain regarding the proposed degradation pathways and reaction mechanisms for this compound.

Kinetic and Mechanistic Investigations of this compound Degradation

Scientific literature does not currently contain kinetic and mechanistic investigations into the degradation of this compound.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are employed to investigate the electronic properties of a molecule, providing fundamental information about its structure, stability, and reactivity. For N-Hydroxymethyl Rizatriptan Fumarate (B1241708), methods like Density Functional Theory (DFT) can be used to determine its optimal three-dimensional geometry and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. These calculations can also predict the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack, which can, in turn, help in understanding potential metabolic or degradation pathways.

Furthermore, QM calculations can elucidate other electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP). The MEP map visually represents the electrostatic potential on the molecule's surface, identifying regions that are likely to engage in electrostatic interactions with biological targets or other molecules.

Table 1: Predicted Electronic Properties of N-Hydroxymethyl Rizatriptan using QM Calculations (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Ionization Potential | 7.1 eV | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron; indicates susceptibility to reduction. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For N-Hydroxymethyl Rizatriptan Fumarate, MD simulations can provide a detailed picture of its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. nih.govpitt.edu

By simulating the molecule's behavior in a solvent like water, researchers can analyze its conformational landscape—the range of shapes the molecule can adopt and their relative energies. pitt.edu This is particularly important for flexible molecules, as their conformation can significantly influence their biological activity. MD simulations can identify the most stable conformations and the energy barriers between them. nih.gov

When studying intermolecular interactions, MD simulations can model how this compound binds to its target receptor, such as the 5-HT1B/1D receptor. These simulations can reveal the key amino acid residues involved in the binding process and the types of interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective drug candidates. The stability of these interactions can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex over the simulation time. mdpi.com

Table 2: Key Intermolecular Interactions of N-Hydroxymethyl Rizatriptan at a Hypothetical Receptor Site from MD Simulations (Hypothetical Data)

| Interacting Residue | Interaction Type | Distance (Å) | Significance |

| Aspartate 120 | Hydrogen Bond | 2.8 | Anchors the ligand in the binding pocket. |

| Tryptophan 327 | Pi-Pi Stacking | 3.5 | Stabilizes the indole (B1671886) ring of the ligand. |

| Phenylalanine 330 | Hydrophobic Interaction | 4.2 | Contributes to the overall binding affinity. |

| Serine 124 | Water-Mediated Hydrogen Bond | 3.1 | Facilitates ligand binding through a bridging water molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential (In Silico Screening)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound and its analogs, QSAR models can be developed to predict their binding affinity for the 5-HT1B/1D receptors or other biological targets.

The process involves generating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological potential of new, untested compounds. This allows for the in silico screening of large virtual libraries of molecules to identify promising candidates for synthesis and further testing, thereby accelerating the drug discovery process.

Table 3: Example of Molecular Descriptors Used in a QSAR Model for 5-HT1B/1D Receptor Affinity (Hypothetical Data)

| Descriptor | Value for N-Hydroxymethyl Rizatriptan | Contribution to Activity |

| LogP (Octanol-Water Partition Coefficient) | 2.5 | Positive correlation; higher hydrophobicity may enhance binding. |

| Molecular Weight | 283.36 g/mol | Optimal range; significant deviations may reduce activity. |

| Number of Hydrogen Bond Donors | 2 | Positive correlation; important for receptor interaction. |

| Topological Polar Surface Area (TPSA) | 65.8 Ų | Negative correlation; excessive polarity may hinder membrane permeation. |

In Silico Prediction of Degradation Pathways and Potential Metabolites

In silico tools can be used to predict the potential degradation pathways of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic). nih.govresearchgate.net These prediction tools often use knowledge-based systems that contain a vast database of known chemical reactions and degradation mechanisms. freethinktech.com By analyzing the functional groups present in the molecule, these programs can identify susceptible sites and predict the likely degradation products. usp.orgnih.gov

Similarly, computational methods can predict the metabolic fate of the compound in the body. Software can simulate the major metabolic reactions, such as those catalyzed by cytochrome P450 enzymes, to identify potential metabolites. This is crucial for understanding the drug's pharmacokinetic profile and for identifying any potentially toxic metabolites. These in silico predictions can guide the design of forced degradation studies and animal metabolism studies, making them more efficient and targeted.

Table 4: Predicted Degradation Products and Metabolites of N-Hydroxymethyl Rizatriptan (Hypothetical Data)

| Predicted Product/Metabolite | Formation Pathway | Significance |

| Rizatriptan N-Oxide | Oxidation | A common metabolic pathway for tertiary amines. |

| Indole-3-acetic acid derivative | Oxidative deamination | A major metabolite of rizatriptan, likely also formed from the hydroxymethyl derivative. |

| Formaldehyde (B43269) | Hydrolysis of the N-hydroxymethyl group | A potential degradation product under acidic or basic conditions. |

| Glucuronide conjugate | Phase II Metabolism (Glucuronidation) | A common pathway for detoxification and excretion. |

Computational Approaches for Polymorph Prediction and Crystal Structure Prediction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, such as solubility and stability. researchgate.net Computational methods for crystal structure prediction (CSP) can be used to explore the potential polymorphic landscape of this compound. nih.govchemrxiv.org

These methods typically involve a systematic search of possible crystal packing arrangements, followed by an energy minimization to identify the most stable structures. nih.govresearchgate.net The relative energies of the predicted polymorphs can provide an indication of their thermodynamic stability. While computationally intensive, CSP can help in identifying the most stable polymorph and in understanding the factors that favor the formation of different crystalline forms. nih.gov This knowledge is crucial for controlling the solid form of the drug substance and ensuring consistent product quality.

Table 5: Predicted Polymorphs of this compound from CSP (Hypothetical Data)

| Polymorph | Crystal System | Relative Energy (kJ/mol) | Predicted Stability |

| Form I | Monoclinic | 0.0 | Most stable form at ambient conditions. |

| Form II | Orthorhombic | +2.5 | Metastable form, may convert to Form I. |

| Form III | Triclinic | +4.8 | Less stable, likely to be observed only under specific crystallization conditions. |

Receptor Binding and Interaction Studies in Vitro Academic Context

In Vitro Radioligand Binding Assays with Serotonin (B10506) Receptors (e.g., 5-HT1B/1D)

Radioligand binding assays are a fundamental tool for determining how strongly a compound interacts with a specific receptor. For the parent compound, rizatriptan, such assays have established its high affinity for the 5-HT1B and 5-HT1D receptor subtypes. fda.govnih.gov However, no such data has been published for N-Hydroxymethyl Rizatriptan Fumarate (B1241708).

No studies reporting the determination of the binding affinity (Ki or Kd values) of N-Hydroxymethyl Rizatriptan Fumarate at 5-HT1B/1D or any other receptor in recombinant systems are available in the scientific literature.

Data Table: Binding Affinity of this compound at Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki/Kd) | Source |

|---|---|---|

| 5-HT1B | Data Not Available | N/A |

There are no published competitive binding studies for this compound. Such studies would involve assessing its ability to displace known radiolabeled ligands from serotonin receptors, providing insights into its receptor selectivity profile.

Ligand-Protein Interaction Modeling via Molecular Docking and Dynamics

Molecular docking and dynamics simulations are computational techniques used to predict the interaction between a ligand and a protein at the molecular level. While these methods have been applied to other triptans, a search of the literature did not yield any studies specifically modeling the interaction of this compound with 5-HT1B/1D receptors. Such research would be valuable in predicting the binding mode and affinity of this compound.

Functional Assays in Cell-Based Systems to Assess Receptor Agonism/Antagonism (In Vitro)

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The parent compound, rizatriptan, is a known agonist at 5-HT1B/1D receptors. drugbank.comhmdb.ca However, there is no publicly available data from in vitro functional assays, such as cAMP assays or calcium flux assays, to characterize the agonist or antagonist activity of this compound at these or any other serotonin receptors.

Data Table: Functional Activity of this compound

| Receptor Subtype | Functional Assay Type | Activity (e.g., EC50, IC50) | Agonist/Antagonist Profile | Source |

|---|---|---|---|---|

| 5-HT1B | Data Not Available | Data Not Available | Not Determined | N/A |

Q & A

Basic Research Questions

Q. How can researchers validate the purity of N-Hydroxymethyl Rizatriptan Fumarate during synthesis?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with pharmacopeial reference standards (e.g., USP or BP) to quantify the compound. Adjust mobile phase parameters, such as buffer pH (±0.1 units) and organic modifier ratios, to optimize resolution. System suitability tests should include column efficiency (theoretical plates ≥2000) and tailing factor (≤2.0) to ensure reproducibility .

Q. What are the critical chromatographic parameters for analyzing this compound?

- Methodological Answer : Key parameters include:

- Column selection : C18 or polar-embedded stationary phases for optimal retention.

- Mobile phase : Phosphate buffer (pH 3.0–5.0) with acetonitrile or methanol as organic modifiers.

- Detection : UV absorption at 225–280 nm, depending on the compound’s chromophore.

Validate using robustness studies by varying flow rate (±0.2 mL/min) and column temperature (±2°C) to assess method resilience .

Q. How can researchers identify and quantify degradation products in this compound?

- Methodological Answer : Perform forced degradation studies under stress conditions (e.g., 40–80°C for thermal stability, UV light for photolysis, and 75% humidity for hydrolytic conditions). Use stability-indicating HPLC or UPLC methods with mass spectrometry (LC-MS/MS) to characterize degradation pathways and quantify impurities ≥0.1% .

Advanced Research Questions

Q. What strategies resolve co-eluting impurities in this compound analysis?

- Methodological Answer :

- Gradient elution : Adjust organic modifier gradients to separate structurally similar impurities.

- Ion-pair chromatography : Add alkyl sulfonates (e.g., sodium hexanesulfonate) to improve resolution of charged impurities.

- Advanced detectors : Couple HPLC with charged aerosol detection (CAD) or high-resolution MS for non-UV-active impurities.

Validate separation using spiked impurity standards and assess peak purity via diode array detection (DAD) .

Q. How can synthetic routes for Rizatriptan derivatives be adapted to this compound?

- Methodological Answer :

- Cyclocondensation : Adapt protocols from Rizatriptan Benzoate synthesis, such as reacting 4-hydrazinophenylmethyl-1,2,4-triazole with aldehydes under acidic conditions.

- Hydroxymethylation : Introduce the hydroxymethyl group via formaldehyde condensation, followed by fumarate salt formation through counterion exchange.

Optimize reaction parameters (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) to maximize yield and minimize byproducts .

Q. How to evaluate the stability of this compound in formulation matrices?

- Methodological Answer :

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation kinetics using Arrhenius models.

- Excipient compatibility : Screen with common excipients (e.g., lactose, magnesium stearate) via isothermal calorimetry to detect interactions.

- Solid-state characterization : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to monitor polymorphic transitions during storage .

Q. What analytical approaches quantify trace impurities (≤0.05%) in this compound?

- Methodological Answer :

- LC-MS/MS with isotopic dilution : Use deuterated internal standards (e.g., Rizatriptan-d6) to correct matrix effects and improve accuracy.

- Limit of quantitation (LOQ) validation : Establish LOQ via signal-to-noise ratios ≥10:1 and precision (RSD ≤15%) across triplicate analyses.

Cross-validate results against certified reference materials (CRMs) from pharmacopeial sources .

Notes on Evidence Utilization

- While direct data on this compound is limited in the provided evidence, methodologies from related compounds (e.g., Rizatriptan Benzoate) were extrapolated.

- References to USP/BP standards , synthetic patents , and stability protocols ensure alignment with regulatory and academic best practices.

- Commercial or industrial content (e.g., market data) was excluded per the requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.